

(±)-LY367385 solubility and stability data

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Compound of Interest

Compound Name: (±)-LY367385

Cat. No.: B1675680

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An In-Depth Technical Guide to (±)-LY367385: Solubility and Stability for the Research Professional

Introduction

(±)-LY367385, with the formal name α -amino-4-carboxy-2-methyl-benzeneacetic acid, is a potent and selective antagonist of the metabotropic glutamate receptor 1 α (mGluR1 α).^{[1][2]} It plays a crucial role in neuroscience research by selectively inhibiting phosphoinositide (PI) hydrolysis in cells expressing mGluR1 α ($IC_{50} = 19 \mu M$) with negligible action on mGluR5a ($IC_{50} > 300 \mu M$) or group II and III mGluRs.^{[1][2]} This selectivity makes it an invaluable tool for investigating the physiological and pathological roles of mGluR1, including its involvement in nociceptive processing, neuroprotection, and synaptic plasticity.^{[1][3][4]} This guide provides a comprehensive overview of its solubility and stability, complete with experimental protocols and pathway diagrams to aid researchers in its effective use.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of (±)-LY367385 is essential for accurate solution preparation and experimental design.

Property	Value	Reference
CAS Number	198419-90-8	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ NO ₄	[1] [2]
Formula Weight	209.2 g/mol	[1] [2]
Purity	≥98%	[1] [2]
Formulation	Supplied as a solid	[1] [2]

Solubility Data

The solubility of **(±)-LY367385** has been determined in various common laboratory solvents. The data is summarized below to facilitate the preparation of stock solutions. It is important to note that batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required.

Solvent	Concentration (mg/mL)	Concentration (mM)	Conditions	Reference
Water	~20 mg/mL	~95.6 mM	-	[1] [2]
Water	5.56 mg/mL	26.58 mM	Requires sonication and heating to 60°C	[5]
1 eq. NaOH	10.46 mg/mL	50 mM	Requires gentle warming and sonication	

Stability and Storage

Proper storage is critical to maintain the integrity and activity of **(±)-LY367385**. Stability data for both the solid compound and its solutions are presented below.

Solid Form

Storage Temperature	Stability	Conditions	Reference
-20°C	≥ 4 years	-	[1] [2]
Room Temperature	Not specified (Desiccate)	Desiccate	

Solution Form

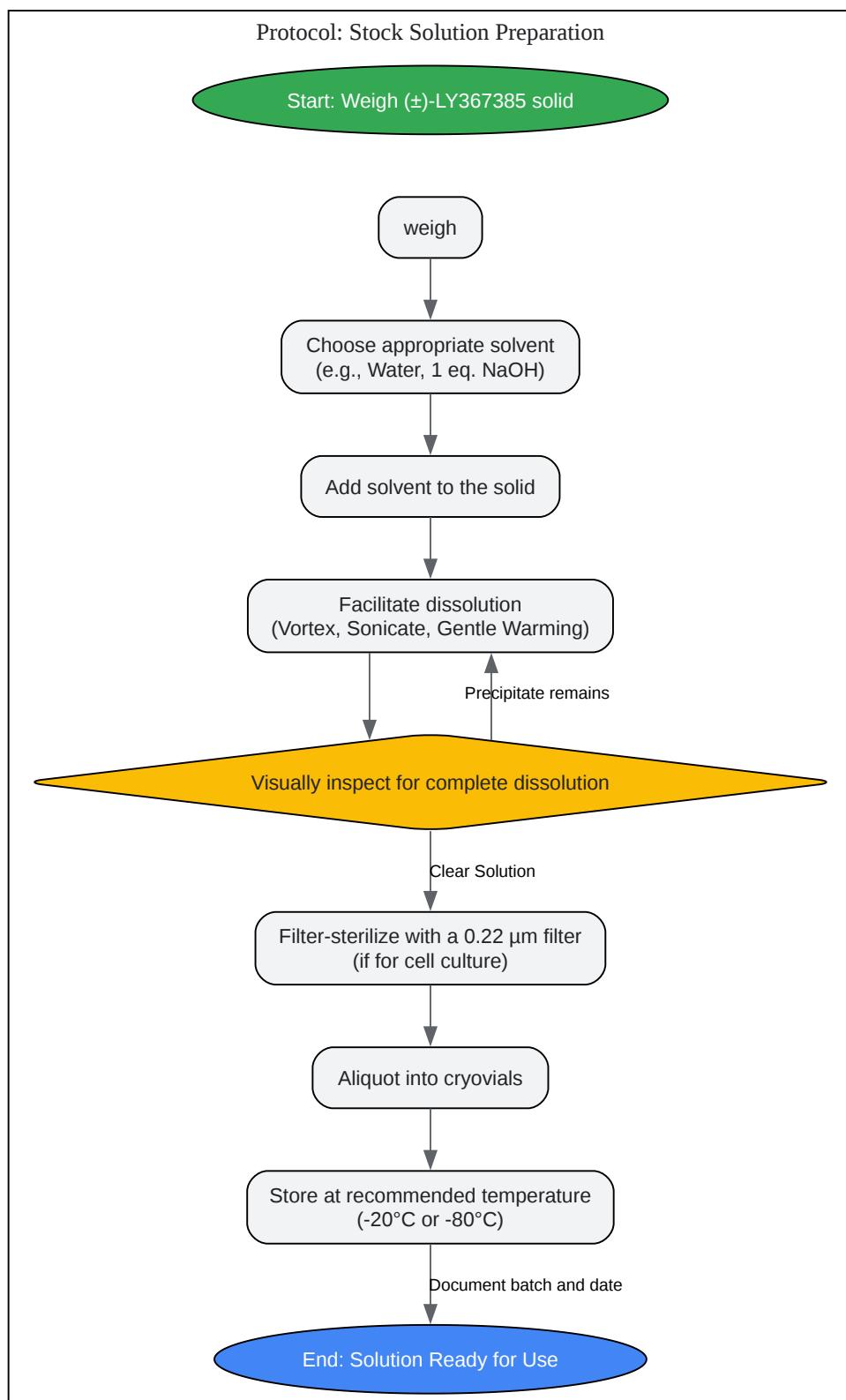
The stability of **(±)-LY367385** in solution is significantly lower than in its solid form. It is highly recommended to prepare aqueous solutions fresh for each experiment.

Storage Temperature	Duration	Recommendations	Reference
Room Temperature (Aqueous)	Not recommended for more than one day	Prepare fresh daily	[1]
-20°C	Up to 1 month	Aliquot to avoid freeze-thaw cycles	[5] [6] [7]
-80°C	Up to 6 months	Aliquot to avoid freeze-thaw cycles	[5] [6]

Experimental Protocols

Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of **(±)-LY367385**.



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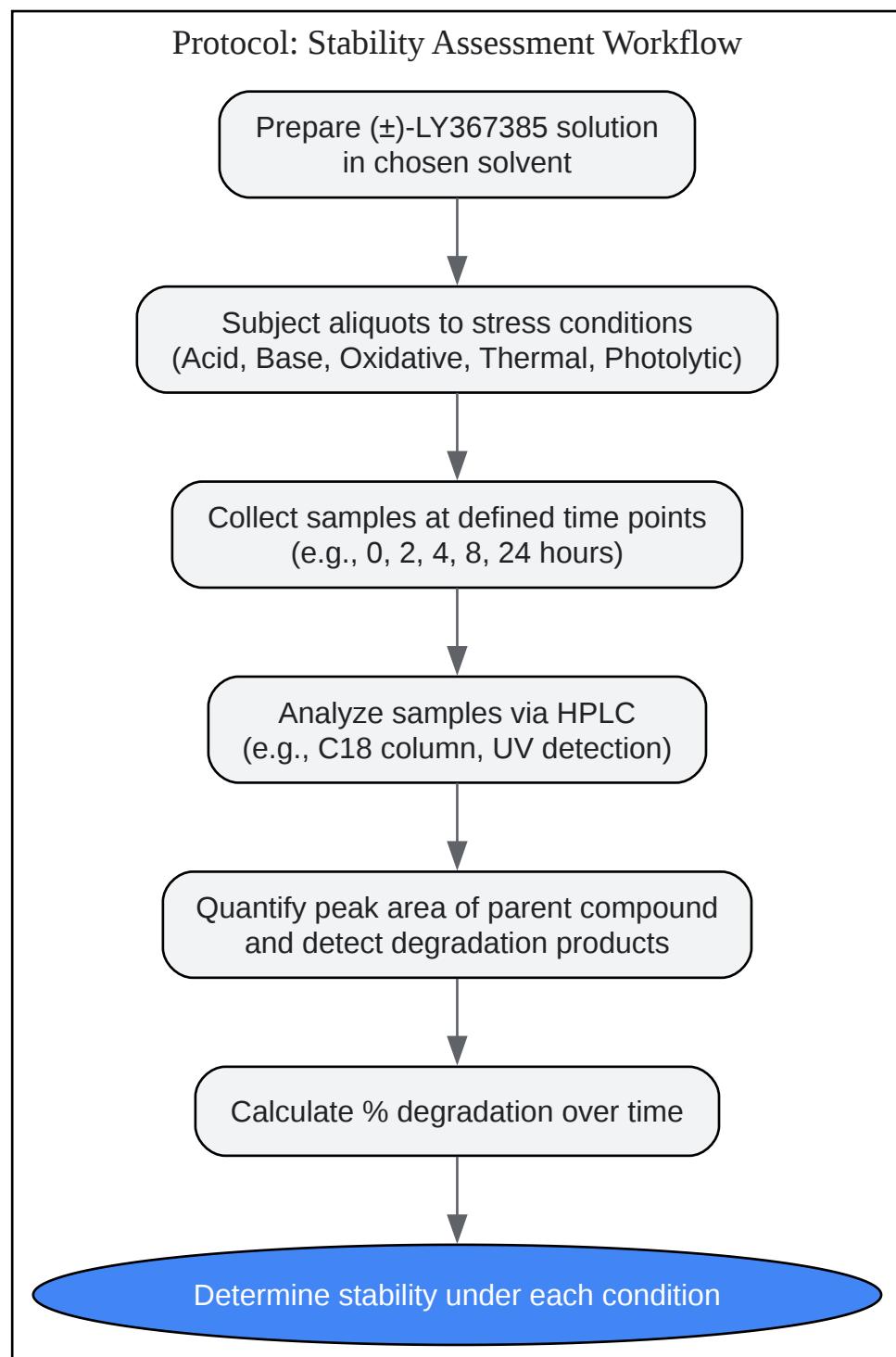
Workflow for preparing (±)-LY367385 stock solutions.

Methodology:

- Weighing: Accurately weigh the desired amount of solid **(±)-LY367385** using a calibrated analytical balance.
- Solvent Addition: Add the selected solvent (e.g., high-purity water or 1 eq. NaOH) to the solid.
- Dissolution: Aid dissolution by vortexing, sonicating in a water bath, and/or gentle warming, as specified in the solubility table.[\[5\]](#)
- Clarity Check: Ensure the solution is clear and free of any particulate matter.
- Sterilization: For biological experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.[\[6\]](#)
- Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.
[\[5\]](#)[\[6\]](#)

Stability-Indicating HPLC Method (General Protocol)

While a specific, validated stability-indicating method for **(±)-LY367385** is not detailed in the provided literature, a general protocol based on standard pharmaceutical practices can be established.[\[8\]](#) This method is designed to separate the intact drug from its potential degradation products.



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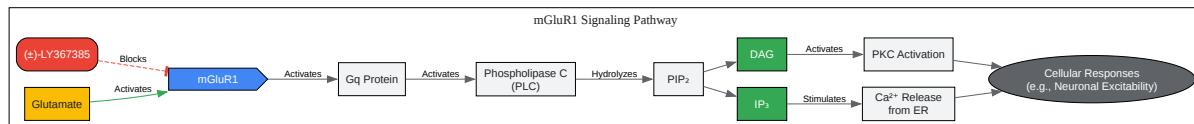
General workflow for a forced degradation study.

Methodology:

- Forced Degradation Study:
 - Acid/Base Hydrolysis: Incubate the drug solution with dilute HCl and NaOH at a controlled temperature.
 - Oxidation: Treat the drug solution with a dilute solution of hydrogen peroxide (H₂O₂).
 - Thermal Stress: Expose the solid drug and drug solution to elevated temperatures.
 - Photostability: Expose the drug solution to UV light in a photostability chamber.
- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength where **(±)-LY367385** shows maximum absorbance.
 - Analysis: Monitor the decrease in the peak area of the parent **(±)-LY367385** peak and the appearance of new peaks corresponding to degradation products over time.

Mechanism of Action and Signaling Pathway

(±)-LY367385 exerts its effects by competitively antagonizing the mGluR1 receptor. Group I mGluRs, including mGluR1 and mGluR5, are G-protein coupled receptors that activate Phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing the release of intracellular calcium and activation of Protein Kinase C (PKC). By blocking mGluR1, **(±)-LY367385** prevents these downstream signaling events.^{[9][10]}



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Antagonistic action of (±)-LY367385 on the mGluR1 pathway.

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